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Compound of Interest

Compound Name:
2-Bromo-2-cyano-N,N-

dimethylacetamide

Cat. No.: B098253 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-2-cyano-N,N-dimethylacetamide is a halogenated nitrile amide derivative.

Understanding its molecular structure is crucial for its application in various research and

development settings, including as a potential building block in medicinal chemistry and

materials science. This technical guide provides a summary of available spectroscopic data for

this compound, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear

Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of publicly accessible,

detailed experimental spectra, this guide combines reported data with typical spectroscopic

values for analogous functional groups to provide a comprehensive analytical overview.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for 2-Bromo-2-
cyano-N,N-dimethylacetamide.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₅H₇BrN₂O PubChem[1]

Molecular Weight 191.03 g/mol PubChem[1]

Major Fragment Ions (m/z) 72, 44, 42 PubChem[1]

Note: The mass spectrometry data is based on a GC-MS analysis reported in the NIST

database. A detailed fragmentation pattern is not publicly available.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber
(cm⁻¹)

Functional Group
Assignment

Intensity Source

~2250 C≡N (Nitrile) Medium Typical Range[2][3]

~1650 C=O (Amide) Strong Typical Range[2][3]

~1400 C-H (Methyl bend) Medium Typical Range

~1260 C-N (Amide) Medium Typical Range

~600 C-Br (Bromoalkane) Medium-Strong Typical Range

Note: A complete, numerically reported IR spectrum for 2-Bromo-2-cyano-N,N-
dimethylacetamide is not readily available. The data presented is based on characteristic

absorption frequencies for its constituent functional groups.

Table 3: ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Source

~5.0-5.5 Singlet 1H CH(Br)CN Predicted

~3.1 Singlet 3H N-CH₃ Predicted[4][5]

~2.9 Singlet 3H N-CH₃ Predicted[4][5]
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Note: Due to restricted rotation around the amide C-N bond, the two N-methyl groups are

expected to be diastereotopic and thus chemically non-equivalent, potentially showing two

distinct singlets.

Table 4: ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Chemical Shift (δ, ppm) Carbon Atom Assignment Source

~160-165 C=O (Amide) Predicted[6][7][8]

~115-120 C≡N (Nitrile) Predicted[6][7]

~40-45 CH(Br)CN Predicted[8]

~37 N-CH₃ Predicted[6][7]

~35 N-CH₃ Predicted[6][7]

Note: Similar to the ¹H NMR, the two N-methyl carbons are expected to be non-equivalent.

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data for 2-Bromo-2-
cyano-N,N-dimethylacetamide are not publicly available. The following are generalized

experimental methodologies for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL in an NMR tube. A

small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00

ppm).

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer

(e.g., 300 or 500 MHz).

¹H NMR: A standard single-pulse experiment is performed. Key parameters include a 30°

pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
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¹³C NMR: A proton-decoupled experiment is typically performed to simplify the spectrum to

single lines for each unique carbon atom. Key parameters include a 30-45° pulse angle, a

longer acquisition time, and a relaxation delay of 2-10 seconds to ensure proper relaxation of

quaternary carbons.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr (potassium bromide) pellet is commonly

prepared. A small amount of the sample is ground with dry KBr powder and pressed into a

thin, transparent disk. Alternatively, the sample can be analyzed as a thin film by dissolving it

in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing

the solvent to evaporate.

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder (or the pure KBr pellet) is

recorded and automatically subtracted from the sample spectrum. The spectrum is typically

scanned over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Introduction and Ionization: For a volatile and thermally stable compound like 2-
Bromo-2-cyano-N,N-dimethylacetamide, Gas Chromatography-Mass Spectrometry (GC-

MS) with Electron Ionization (EI) is a common method. The sample is injected into a gas

chromatograph to separate it from any impurities. The separated compound then enters the

mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV)

to induce ionization and fragmentation.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: An electron multiplier detector records the abundance of each ion, generating a

mass spectrum that plots ion abundance versus m/z.

Visualizations
Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates a typical workflow for the structural elucidation of an organic

molecule using the spectroscopic techniques discussed.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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